molecular formula C14H15NO2 B2368880 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 293326-22-4

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2368880
M. Wt: 229.279
InChI Key: KGASOPILNXWTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the linear formula C14H15NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Chemical Synthesis

  • 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid and similar compounds are actively involved in the synthesis of complex molecular structures. For instance, ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with tetronic acid under specific conditions to form ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing its role in facilitating three-component reactions (Kamalova et al., 2018).

Material Science

  • Pyrrole-3-carboxylic acid derivatives serve as crucial intermediates in material science. For example, a colorimetric chemosensor based on a pyrrolinone ester and azo-pyrazole moieties was synthesized for the recognition of metal cations like Cu2+, Zn2+, and Co2+. This compound changes color in the presence of these cations, indicating its potential in sensory applications (Aysha et al., 2021).

Molecular Structure Analysis

  • The intricate molecular structures involving pyrrole-3-carboxylic acid derivatives are often studied to understand their properties better. For instance, the crystal and molecular structure of compounds like ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate was determined through detailed X-ray analysis, contributing to the field of X-ray crystallography (Dmitriev et al., 2015).

Synthetic Chemistry & Drug Synthesis

  • Pyrrole-3-carboxylic acid derivatives are also utilized in the synthesis of medically relevant compounds. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is a significant intermediate in synthesizing the anticoagulant apixaban, demonstrating its role in pharmaceutical synthesis (Wang et al., 2017).

Safety And Hazards

Sigma-Aldrich provides “1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-ethyl-2-methyl-4-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-15-9-12(11-7-5-4-6-8-11)13(10(15)2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGASOPILNXWTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=C1C)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

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